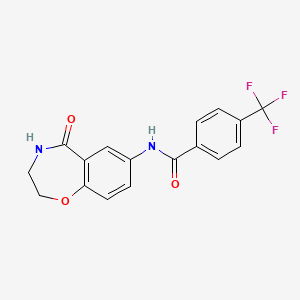

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

CAS No.: 922056-43-7

Cat. No.: VC5115108

Molecular Formula: C17H13F3N2O3

Molecular Weight: 350.297

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922056-43-7 |

|---|---|

| Molecular Formula | C17H13F3N2O3 |

| Molecular Weight | 350.297 |

| IUPAC Name | N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C17H13F3N2O3/c18-17(19,20)11-3-1-10(2-4-11)15(23)22-12-5-6-14-13(9-12)16(24)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,24)(H,22,23) |

| Standard InChI Key | VOVXIEMYQBWVNX-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1 |

Introduction

Synthesis

The synthesis of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

-

Formation of the oxazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

-

Introduction of the trifluoromethyl group: This can be achieved through halogenation reactions using reagents like trifluoromethylating agents.

-

Coupling with benzamide: The final step involves coupling the oxazepine with 4-(trifluoromethyl)benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions

This compound can undergo various chemical reactions, including:

-

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl position, although this is less common due to the stability of the CF3 group.

Biological Activity

While specific biological activity data for N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is not available, compounds with similar structures have shown potential in modulating enzyme activity or receptor function. The benzoxazepine moiety suggests potential neuroactive properties, making it a subject of interest in pharmacological studies.

Data Table: Comparison of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume